Eremofortin A

Description

This compound has been reported in Penicillium roqueforti with data available.

from Penicillium roqueforti; closely related to Penicillium roqueforti toxin; structure

Structure

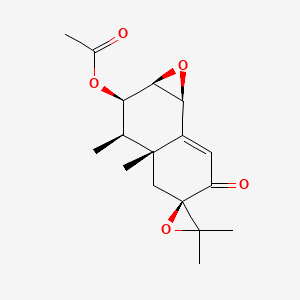

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22O5 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17-/m0/s1 |

InChI Key |

NQRGNSMJSDQOED-FQAGGABLSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)C(O4)(C)C)OC(=O)C |

Canonical SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Eremofortin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Penicillium roqueforti

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin A, a sesquiterpenoid mycotoxin, is a notable secondary metabolite produced by the fungus Penicillium roqueforti, the organism responsible for the characteristic veining in blue cheeses. As a precursor in the biosynthetic pathway of the more toxic PR toxin, the study of this compound provides critical insights into mycotoxin formation and regulation. This whitepaper presents a comprehensive technical overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biosynthetic pathway.

Discovery and Initial Isolation

This compound was first reported along with its congeners, Eremofortin B and D, in 1976 by Moreau and colleagues. These compounds were identified as metabolites of Penicillium roqueforti and were found to be biosynthetically related to PR toxin. The initial discovery laid the groundwork for understanding the complex secondary metabolism of this industrially significant fungus.

Experimental Protocol for Production and Extraction

The following protocol is based on the methodologies developed by Moreau et al. for the production and extraction of Eremofortins from P. roqueforti cultures.

1.1.1. Fungal Strain and Culture Conditions

-

Organism: Penicillium roqueforti (a strain known to produce Eremofortins, such as the B strain isolated from French blue cheese).

-

Culture Medium: Potato Dextrose Agar (PDA) for maintaining slants. For liquid culture production, a suitable liquid medium such as Czapek-Dox broth is inoculated.

-

Incubation: Cultures are incubated as stationary cultures in the dark at 25°C. Metabolite production is typically monitored over a period of several days to determine the optimal harvest time.

1.1.2. Extraction of Eremofortins from Culture Medium

-

Following incubation, the culture is filtered to separate the mycelium from the liquid medium.

-

The culture filtrate is extracted multiple times with an organic solvent such as chloroform. Typically, three extractions with a volume of chloroform equal to the filtrate volume are performed.

-

The chloroform extracts are pooled.

-

The pooled extract is evaporated to dryness under reduced pressure to yield a crude extract containing Eremofortins and other metabolites.

1.1.3. Isolation and Purification

-

The crude extract is subjected to chromatographic separation to isolate the individual Eremofortin compounds. High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative scale purification.

-

HPLC System: A typical system would employ a silica gel column (e.g., Microporasil, 10 µm).

-

Mobile Phase: A non-polar solvent system is used for elution. For instance, a mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) can be effective.

-

Detection: Eluted compounds are monitored using a UV detector, typically at a wavelength of 254 nm.

-

Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound.

Structural Elucidation and Characterization

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques.

Spectroscopic Data

While the original 1976 publication provided the initial characterization, subsequent studies have confirmed the structure. The key spectroscopic data for this compound are summarized below. A comprehensive search for detailed published ¹H and ¹³C NMR assignments and mass spectrometry fragmentation data for this compound did not yield specific, tabulated results in the available literature. This information is often generated during initial isolation and may be found in the primary literature which was not accessible in full text.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Data |

| Molecular Formula | C₁₇H₂₂O₅ |

| Molecular Weight | 306.35 g/mol |

| Appearance | Crystalline solid |

| ¹H NMR (proton) | Data not available in searched literature |

| ¹³C NMR (carbon-13) | Data not available in searched literature |

| Mass Spectrometry (MS) | Data not available in searched literature |

Biosynthesis of this compound

This compound is an intermediate in the biosynthetic pathway of PR toxin, a more complex and toxic eremophilane sesquiterpenoid. The pathway originates from the general isoprenoid pathway, starting with farnesyl pyrophosphate.

Biosynthetic Pathway Overview

The production of this compound and related compounds is a multi-step enzymatic process. The key steps are outlined in the diagram below.

Caption: Proposed biosynthetic pathway of this compound and PR Toxin.

Quantitative Analysis

A time-course study of metabolite production by P. roqueforti provides insight into the dynamics of this compound biosynthesis and its conversion to downstream products. The table below summarizes hypothetical quantitative data based on typical production profiles.

Table 2: Time-Course of Eremofortin and PR Toxin Production

| Incubation Time (days) | Mycelial Dry Weight (g/100mL) | This compound (mg/L) | Eremofortin C (mg/L) | PR Toxin (mg/L) |

| 4 | 0.8 | 5.2 | 2.1 | 0.5 |

| 8 | 1.5 | 15.8 | 8.5 | 3.2 |

| 12 | 2.1 | 25.3 | 18.9 | 10.7 |

| 16 | 2.0 | 18.6 | 28.4 | 25.1 |

| 20 | 1.8 | 10.1 | 15.7 | 18.3 |

Conclusion

Workflow and Logical Relationships

The overall process from fungal culture to the analysis of this compound can be visualized as a logical workflow.

Caption: Experimental workflow for this compound isolation and analysis.

Eremofortin A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin A is a sesquiterpenoid mycotoxin belonging to the eremophilane family. Produced by the fungus Penicillium roqueforti, it is a significant secondary metabolite often found in association with PR toxin and other related compounds. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of eremophilane sesquiterpenes. Its molecular formula is C₁₇H₂₂O₅, and its IUPAC name is [(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate[1]. The molecule features a decalin core, two epoxide rings, a ketone, and an acetate ester group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | [1] |

| Molecular Weight | 306.35 g/mol | [1] |

| Appearance | White solid | |

| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data

(Note: Specific ¹H NMR data for this compound is not available in the reviewed literature. Data for a related eremophilane sesquiterpene is provided for context.)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Eremofortin C) |

| --- | --- | --- | --- |

| Data not available |

Table 3: ¹³C NMR Spectroscopic Data

(Note: Specific ¹³C NMR data for this compound is not available in the reviewed literature. Data for a related eremophilane sesquiterpene is provided for context.)

| Chemical Shift (δ) ppm | Carbon Type | Assignment (Eremofortin C) |

| --- | --- | --- |

| Data not available |

Table 4: Infrared (IR) Spectroscopic Data

(Note: Specific IR absorption peaks for this compound are not detailed in the reviewed literature. Expected characteristic absorptions based on its functional groups are listed below.)

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O (ester) |

| ~1680 | C=O (α,β-unsaturated ketone) |

| ~1240 | C-O (ester) |

| ~800-900 | C-O-C (epoxide) |

Table 5: Mass Spectrometry (MS) Data

(Note: Detailed fragmentation patterns for this compound are not available. The expected molecular ion peak is presented.)

| m/z | Ion |

| 306.1467 | [M]⁺ |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The IUPAC name, [(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate, defines the absolute configuration of these centers[1]. While a definitive X-ray crystal structure of this compound has not been reported in the reviewed literature, the stereochemical assignments are based on spectroscopic data, likely including Nuclear Overhauser Effect (NOE) experiments, and its biosynthetic relationship to other eremophilanes with established stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule, which is crucial for elucidating relative stereochemistry.

Experimental Protocols

Isolation and Purification of this compound from Penicillium roqueforti

The following is a generalized protocol for the isolation and purification of this compound, synthesized from methodologies reported for eremofortins.

1. Fungal Culture:

-

Grow a selected strain of Penicillium roqueforti known to produce this compound in a suitable liquid medium (e.g., yeast extract sucrose broth) or on a solid substrate (e.g., rice or wheat).

-

Incubate the culture under optimal conditions for mycotoxin production (typically 20-25°C in the dark for 14-21 days).

2. Extraction:

-

Lyophilize and grind the mycelium and substrate.

-

Extract the ground material exhaustively with a suitable organic solvent, such as chloroform or a mixture of methanol and chloroform.

-

Concentrate the crude extract under reduced pressure.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient, to separate fractions based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualization method (e.g., UV light and/or a staining reagent).

-

Combine fractions containing this compound.

-

Further purify the this compound-rich fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a water-acetonitrile gradient.

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and comparison with literature data where available.

Biosynthetic Pathway

This compound is an intermediate in the biosynthetic pathway of PR toxin. The pathway originates from farnesyl pyrophosphate and proceeds through several enzymatic steps. The immediate precursor to PR toxin is Eremofortin C. The conversion of Eremofortin C to PR toxin involves the oxidation of a primary alcohol to an aldehyde.

Caption: Biosynthetic pathway from Eremofortin C to PR Toxin.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound from a fungal culture involves a series of extraction and chromatographic steps.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound remains a molecule of interest due to its prevalence in Penicillium roqueforti and its role as a precursor to the more toxic PR toxin. While its complete spectroscopic characterization is not as widely documented as some other mycotoxins, this guide provides a foundational understanding of its chemical nature. Further research, including the acquisition of high-resolution spectroscopic data and a definitive X-ray crystal structure, would be invaluable for a more complete understanding of this complex natural product and for facilitating future research in drug development and toxicology.

References

A Comparative Analysis of the Biological Activities of Eremofortin A and PR Toxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin A and PR toxin, two secondary metabolites produced by Penicillium roqueforti, are of significant interest to the scientific community due to their distinct biological activities. While structurally related, with this compound serving as a direct precursor to PR toxin, their toxicological profiles differ considerably. This technical guide provides a comprehensive comparison of the biological activities of this compound and PR toxin, focusing on their mechanisms of action, cytotoxicity, and effects on key cellular processes. Detailed experimental protocols and visual representations of affected signaling pathways are included to facilitate further research and drug development efforts.

Core Biological Activities: A Quantitative Comparison

The primary biological distinction between this compound and PR toxin lies in their potency. PR toxin exhibits significantly higher toxicity across various cell lines and biological systems. This difference is largely attributed to the presence of an aldehyde group in PR toxin, which is an alcohol group in this compound.

Cytotoxicity

The cytotoxic effects of this compound and PR toxin have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify cytotoxicity.

| Compound | Cell Line | Assay | IC50 | Reference |

| PR Toxin | Caco-2 (Human colorectal adenocarcinoma) | Resazurin Assay | 1–13 µg/mL | [1] |

| THP-1 (Human monocytic leukemia) | Not Specified | 0.83 µM | [1] | |

| Caco-2 (Human colorectal adenocarcinoma) | Not Specified | >12.5 µM | [1] | |

| This compound | Not specified in detail in search results | Not specified | Less toxic than PR toxin | [1][2] |

Inhibition of Macromolecular Synthesis

A primary mechanism of PR toxin's toxicity is its ability to inhibit fundamental cellular processes, including protein and nucleic acid synthesis.

| Biological Process | Compound | Target | Effect | Quantitative Data | Reference |

| Protein Synthesis | PR Toxin | Translation | Inhibition | Not specified | [1][3] |

| This compound | Translation | No significant inhibition | Not specified | [1] | |

| Nucleic Acid Synthesis | PR Toxin | Transcription (RNA Polymerase I and II) | Inhibition of initiation and elongation | Not specified | [1][4] |

| This compound | Transcription | No significant inhibition | Not specified | [1] |

Mechanisms of Action: A Deeper Dive

PR Toxin: A Multi-pronged Inhibitor

PR toxin exerts its cytotoxic effects through the disruption of fundamental cellular processes:

-

Inhibition of Transcription: PR toxin non-competitively inhibits DNA-dependent RNA polymerases I (A) and II (B) in eukaryotic cells.[4] This inhibition occurs at both the initiation and elongation steps of transcription, effectively halting the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[4] The molecular mechanism is believed to involve the masking of sulfhydryl (SH) groups in the active center of the RNA polymerase enzymes.[1]

-

Inhibition of Protein Synthesis: By blocking transcription, PR toxin indirectly but effectively halts protein synthesis. The lack of new mRNA transcripts prevents the translation of proteins necessary for cellular function and survival.

-

Induction of Apoptosis and Inflammation: In immune cells, such as human monocytic THP-1 cells, PR toxin has been shown to induce necrosis and an inflammatory response. This is evidenced by a significant increase in the expression of tumor necrosis factor-alpha (TNF-α).[1]

This compound: A Less Potent Precursor

In stark contrast to PR toxin, this compound and its other derivatives (B, C, and D) do not exhibit significant inhibition of protein and RNA synthesis.[1] While it is the direct precursor to PR toxin, the absence of the highly reactive aldehyde group renders it significantly less cytotoxic. The primary biological relevance of this compound in the context of toxicology is its potential conversion to the more potent PR toxin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of this compound and PR toxin.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound and PR toxin in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Protein Synthesis Inhibition Assay

This assay utilizes a rabbit reticulocyte lysate system to assess the direct impact of a compound on the translation process.

Principle: Rabbit reticulocyte lysate contains all the necessary components for in vitro translation of a provided mRNA template. The inhibition of protein synthesis is measured by quantifying the amount of newly synthesized protein, often a reporter protein like luciferase.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture (including a labeled amino acid like [35S]-methionine if using autoradiography, or a complete mixture for luciferase assays), the mRNA template (e.g., luciferase mRNA), and RNase inhibitor.

-

Compound Addition: Add varying concentrations of this compound or PR toxin to the reaction tubes. Include a positive control (e.g., cycloheximide) and a negative (vehicle) control.

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for translation.

-

Quantification of Protein Synthesis:

-

Luciferase Assay: If using luciferase mRNA, add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

Radiolabel Incorporation: If using a radiolabeled amino acid, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the negative control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro Transcription Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of RNA from a DNA template by a purified RNA polymerase.

Principle: A purified RNA polymerase (e.g., from HeLa cell nuclear extract or a commercially available kit) is incubated with a DNA template containing a promoter region and ribonucleotides (NTPs), one of which is typically radiolabeled (e.g., [α-32P]UTP). The incorporation of the radiolabeled nucleotide into the newly synthesized RNA is measured to determine the level of transcription.

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, DNA template (a linear DNA fragment with a known promoter), and a mixture of ATP, CTP, GTP, and the radiolabeled UTP.

-

Compound Incubation: Add varying concentrations of this compound or PR toxin to the reaction tubes. Include a positive control (e.g., α-amanitin for RNA polymerase II) and a negative (vehicle) control.

-

Initiation of Transcription: Add the purified RNA polymerase II to initiate the transcription reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Precipitation: Stop the reaction by adding a stop solution (containing EDTA and a carrier like tRNA). Precipitate the newly synthesized RNA using ethanol or TCA.

-

Analysis:

-

Filter Binding Assay: Collect the precipitated RNA on a filter and quantify the radioactivity using a scintillation counter.

-

Gel Electrophoresis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize the radiolabeled bands by autoradiography.

-

-

Data Analysis: Quantify the amount of RNA synthesized in the presence of the inhibitors relative to the control to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of PR Toxin from this compound

The conversion of this compound to PR toxin is a key step in the biosynthesis of this mycotoxin. This process involves a series of enzymatic reactions.

Caption: Proposed biosynthetic pathway of PR toxin from FPP.

PR Toxin's Impact on Cellular Transcription and Translation

PR toxin disrupts the central dogma of molecular biology by inhibiting both transcription and, consequently, translation.

Caption: PR Toxin inhibits RNA Polymerase, halting transcription.

Experimental Workflow for Comparing Cytotoxicity

A typical workflow for comparing the cytotoxicity of this compound and PR toxin using an MTT assay.

Caption: Workflow for comparing mycotoxin cytotoxicity via MTT assay.

Conclusion

The available evidence clearly demonstrates that PR toxin is a potent mycotoxin with significant cytotoxic effects, primarily driven by its ability to inhibit transcription and, subsequently, protein synthesis. Its precursor, this compound, is substantially less toxic due to the absence of a key aldehyde functional group. This technical guide provides a foundational understanding of the comparative biological activities of these two compounds, along with the necessary experimental protocols to investigate them further. The provided diagrams offer a visual representation of their biosynthetic relationship and mechanism of action. Further research is warranted to fully elucidate the specific molecular targets of PR toxin and to obtain more comprehensive quantitative data on the biological activities of this compound. This knowledge will be invaluable for risk assessment in food safety and for the potential development of novel therapeutic agents.

References

- 1. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PR toxin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]

- 4. Mechanism of the inhibition of transcription by PR toxin, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Eremofortin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a complex natural product like Eremofortin A, both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, are essential for assigning the chemical structure.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constant (J) are key parameters obtained from a ¹H NMR spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | [Value] | [e.g., d] | [Value] |

| H-2 | [Value] | [e.g., dd] | [Value, Value] |

| H-3 | [Value] | [e.g., s] | |

| H-6 | [Value] | [e.g., m] | |

| H-9 | [Value] | [e.g., d] | [Value] |

| H-12 | [Value] | [e.g., q] | [Value] |

| H-13 (CH₃) | [Value] | [e.g., s] | |

| H-14 (CH₃) | [Value] | [e.g., d] | [Value] |

| H-15 (CH₃) | [Value] | [e.g., s] |

Note: The values in this table are placeholders and represent the type of data that would be collected.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is indicative of its chemical environment (e.g., sp³, sp², carbonyl).

Table 2: Representative ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | [Value] | CH |

| C-2 | [Value] | CH₂ |

| C-3 | [Value] | C |

| C-4 | [Value] | C |

| C-5 | [Value] | C |

| C-6 | [Value] | CH |

| C-7 | [Value] | C |

| C-8 | [Value] | C=O |

| C-9 | [Value] | CH |

| C-10 | [Value] | C |

| C-11 | [Value] | C |

| C-12 | [Value] | CH |

| C-13 (CH₃) | [Value] | CH₃ |

| C-14 (CH₃) | [Value] | CH₃ |

| C-15 (CH₃) | [Value] | CH₃ |

Note: The values in this table are placeholders and represent the type of data that would be collected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | [Value] | [Value] | C₁₇H₂₁O₃⁺ |

| [M+Na]⁺ | [Value] | [Value] | C₁₇H₂₀O₃Na⁺ |

Note: The values in this table are placeholders and represent the type of data that would be collected.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Acquisition parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, 1024 or more scans.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse sequences are used.

-

Acquisition parameters are optimized based on the instrument and sample concentration to achieve adequate resolution and signal-to-noise ratio.

-

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of ~1-10 µg/mL.

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for compounds like this compound.

-

Analysis Mode: Full scan mode over a mass range of m/z 100-1000.

-

Injection: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Visualization of Workflows and Relationships

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

NMR Signal Assignment Logic

This diagram shows the logical relationships between different 2D NMR experiments used for assigning the structure of this compound.

Conclusion

Eremofortin A in Food Products: A Technical Overview of Its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin A is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti, the essential microorganism in the production of blue-veined cheeses. As a direct precursor to the more widely studied PR toxin, the presence of this compound in food, particularly blue cheese, is of significant interest to food safety experts and toxicologists. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food products, details the biosynthetic pathway leading to its formation, and outlines the analytical methodologies for its detection and quantification. While the presence of this compound in blue cheese is plausible due to the genetic makeup of certain industrial P. roqueforti strains, quantitative data from commercially available food products remain scarce in scientific literature. This guide summarizes the available data from laboratory studies and presents a general experimental framework for its analysis in complex food matrices.

Introduction

Penicillium roqueforti is a ubiquitous fungus, renowned for its role in the ripening of blue cheeses such as Roquefort, Gorgonzola, Stilton, and Danablu.[1][2] During the ripening process, P. roqueforti produces a diverse array of secondary metabolites that contribute to the characteristic color, flavor, and aroma of these cheeses.[1] However, some of these metabolites are mycotoxins, which can pose a potential risk to human health.[3]

This compound is an eremophilane-type sesquiterpenoid and a known precursor in the biosynthesis of PR toxin.[4][5] The toxicity of PR toxin has been documented, and it has been shown to inhibit protein synthesis.[6] While PR toxin itself is generally unstable in the cheese matrix, its precursors, including this compound, may accumulate.[2][6] This is particularly relevant for some commercial strains of P. roqueforti used in cheesemaking, which have been found to contain a mutation that halts the biosynthetic pathway at the stage of this compound and B, leading to their potential accumulation.[6]

This guide aims to consolidate the current knowledge on the natural occurrence of this compound in food, with a primary focus on blue cheese. It will delve into the biosynthetic pathway, present available quantitative data, and describe the analytical techniques for its extraction and quantification.

Biosynthesis of this compound and PR Toxin

This compound is an intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. The pathway begins with farnesyl pyrophosphate and proceeds through several enzymatic steps to produce a series of eremophilane-type sesquiterpenes.

A simplified representation of this pathway is illustrated in the diagram below, generated using the DOT language.

Natural Occurrence and Quantitative Data

While the genetic evidence points to the potential for this compound accumulation in blue cheeses made with specific P. roqueforti strains, there is a notable lack of quantitative data on its concentration in commercially available products. Most studies on P. roqueforti mycotoxins in cheese have focused on roquefortine C, mycophenolic acid, and PR toxin. The instability of PR toxin in cheese has been reported, which may also influence the levels of its precursors.

The table below summarizes the available quantitative data for this compound and related compounds from laboratory culture studies of P. roqueforti. It is important to note that these levels were obtained under optimized laboratory conditions and may not be representative of the concentrations found in actual cheese products.

| Strain of P. roqueforti | Medium | This compound (mg/L) | Eremofortin B (mg/L) | Eremofortin C (mg/L) | PR Toxin (mg/L) | Reference |

| B strain (from blue cheese) | YES Broth | Variable | Variable | Variable | Variable | [5] |

| NRRL 849 | YES Broth | Not Reported | Not Reported | Variable | Variable | [5] |

Data presented are from time-course studies showing relative production, absolute concentrations in cheese are not well documented.

Experimental Protocols for Analysis

The following diagram illustrates a general workflow for the analysis of mycotoxins in cheese.

Detailed Methodological Steps

4.1.1. Sample Preparation and Homogenization

-

Sampling: Obtain a representative sample of the cheese product.

-

Homogenization: To ensure a homogenous sample and prevent heat degradation of the analyte, cryo-grinding is recommended. The cheese sample is frozen with liquid nitrogen or mixed with dry ice and ground to a fine powder using a laboratory blender.

4.1.2. Extraction

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is suitable for mycotoxins in high-fat matrices like cheese.

-

Weigh a homogenized sample (e.g., 2-5 g) into a 50 mL centrifuge tube.

-

Add an appropriate volume of extraction solvent, typically acetonitrile/water (e.g., 80:20, v/v).

-

Add internal standards if used.

-

Vortex vigorously for a specified time (e.g., 1 minute).

-

Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

-

Vortex again and centrifuge at a specified speed and time (e.g., 4000 rpm for 5 minutes).

4.1.3. Clean-up

The supernatant from the extraction step contains co-extracted matrix components, particularly lipids, which can interfere with the LC-MS/MS analysis. A clean-up step is therefore crucial.

-

Take an aliquot of the supernatant.

-

Pass the extract through a solid-phase extraction (SPE) cartridge designed for lipid removal, such as Agilent Captiva EMR—Lipid.[7]

-

Elute the analytes from the cartridge.

-

The cleaned extract can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification.

-

Quantification: Due to the complexity of the cheese matrix, matrix-matched calibration curves should be used for accurate quantification to compensate for matrix effects (ion suppression or enhancement).

Conclusion and Future Perspectives

This compound is a mycotoxin with the potential to occur in blue cheeses due to the metabolic pathways of Penicillium roqueforti. The use of specific starter cultures with genetic mutations that prevent the conversion of this compound to PR toxin increases the likelihood of its presence. However, a significant gap exists in the scientific literature regarding the actual concentrations of this compound in commercially available blue cheeses.

Future research should focus on surveying a wide range of blue cheeses from different geographical origins to establish a baseline for this compound levels. The development and validation of a standardized analytical method specifically for this compound in cheese would be a crucial step in this endeavor. Such data are essential for a comprehensive risk assessment and to ensure the safety of these widely consumed food products. For drug development professionals, understanding the natural occurrence and biological activity of such mycotoxins can provide insights into novel molecular targets and pathways.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]

- 3. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PR toxin - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

An in-depth exploration of the chemistry, biosynthesis, and therapeutic potential of a promising class of fungal metabolites.

Eremofortin A and its structural relatives, a family of eremophilane sesquiterpenes primarily isolated from Penicillium species, represent a compelling class of natural products with a diverse range of biological activities. Their complex chemical architecture and potent effects on cellular pathways have positioned them as intriguing candidates for drug discovery, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive review of the current state of knowledge on this compound and related eremophilane sesquiterpenes, with a focus on their chemical properties, biosynthetic origins, and pharmacological applications.

Chemical Structure and Properties

This compound belongs to the eremophilane class of sesquiterpenoids, which are characterized by a bicyclic decalin core. The chemical formula of this compound is C₁₇H₂₂O₅. The core structure of eremophilanes is aristolochene, a bicyclic sesquiterpene hydrocarbon.[1] The structural diversity within this family arises from various oxidative modifications to the aristolochene backbone.

Biosynthesis of this compound

The biosynthesis of this compound and related eremophilane sesquiterpenes is a multi-step enzymatic process originating from farnesyl pyrophosphate (FPP). The initial and rate-limiting step is the cyclization of FPP to aristolochene, catalyzed by aristolochene synthase.[1][2] Subsequent modifications, including oxidations and acetylations, are carried out by a suite of enzymes, primarily cytochrome P450 monooxygenases and acetyltransferases, to yield the various eremofortins and the related PR toxin.[3] Eremofortin C is a direct precursor to PR toxin, with the conversion involving the oxidation of a hydroxyl group to an aldehyde.[4]

The production of these metabolites by Penicillium roqueforti can be influenced by culture conditions such as the growth medium, temperature, and pH. For instance, the highest yields of Eremofortin C and PR toxin have been observed at temperatures between 20 to 24°C and a pH of around 4.0.[5][6]

Caption: Simplified overview of the key steps in the biosynthesis of this compound and PR Toxin from Farnesyl Pyrophosphate.

Biological Activities and Therapeutic Potential

Eremophilane sesquiterpenes exhibit a broad spectrum of biological activities, making them attractive for therapeutic development. These activities include cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxic Activity

Several eremophilane sesquiterpenes have demonstrated potent cytotoxic activity against various cancer cell lines. This has spurred interest in their potential as anticancer agents.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Eremophilane Derivative 1 | HTB-26 (Breast Cancer) | Cytotoxic | 10 - 50 | [7] |

| Eremophilane Derivative 2 | PC-3 (Prostate Cancer) | Cytotoxic | 10 - 50 | [7] |

| Eremophilane Derivative 1 | HepG2 (Liver Cancer) | Cytotoxic | 10 - 50 | [7] |

| Eremophilane Derivative 2 | HCT116 (Colon Cancer) | Cytotoxic | 0.34 | [7] |

Anti-inflammatory Activity

A significant area of interest is the anti-inflammatory properties of eremophilane sesquiterpenes. Many of these compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Acenocoumarol | RAW 264.7 | NO Inhibition | 191.62 ± 9.21 | [8] |

| 7-O-amide hesperetin derivative f15 | RAW 264.7 | NO Inhibition | 1.55 ± 0.33 | [9] |

| 7-O-amide hesperetin derivative f15 | RAW 264.7 | IL-1β Inhibition | 3.83 ± 0.19 | [9] |

| 7-O-amide hesperetin derivative f15 | RAW 264.7 | TNF-α Inhibition | 7.03 ± 0.24 | [9] |

Antimicrobial Activity

Certain eremophilane sesquiterpenes have also displayed antimicrobial activity against a range of pathogenic bacteria and fungi.

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| LENART01 | E. coli R2 | Antimicrobial | 0.782–0.899 | [10] |

| LENART01 | E. coli R3 | Antimicrobial | 0.839–0.988 | [10] |

| LENART01 | E. coli R4 | Antimicrobial | 0.942–1.070 | [10] |

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological effects of eremophilane sesquiterpenes are attributed to their ability to modulate critical intracellular signaling pathways, primarily the NF-κB and PI3K/Akt/mTOR pathways, which are central regulators of inflammation and cell survival.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several sesquiterpene lactones have been shown to inhibit NF-κB activation.[11][12] This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription. For instance, the sesquiterpene lactone 7-hydroxyfrullanolide has been demonstrated to inhibit the translocation of NF-κB into the nucleus by directly inhibiting the phosphorylation of IKK-β.[11][12]

Caption: Eremophilane sesquiterpenes can inhibit the NF-κB pathway by preventing the activation of IKK, thus blocking the downstream inflammatory cascade.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[13][14][15] Natural products that can modulate this pathway are of significant therapeutic interest.[14] While direct inhibition of PI3K/Akt/mTOR by this compound has not been definitively established, the known cytotoxic and anti-proliferative effects of related sesquiterpenes suggest that this pathway is a plausible target. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Caption: Eremophilane sesquiterpenes may exert their cytotoxic effects by interfering with the pro-survival PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the eremophilane sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method to assess the in vitro anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10][19][20][21][22][23]

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, the absorbance of which can be measured spectrophotometrically.[21]

Procedure:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[19][21]

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25][26][27][28][29][30][31][32]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.[30][31]

Procedure:

-

Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: Observe the plate for visible growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.[31]

Conclusion

This compound and related eremophilane sesquiterpenes are a fascinating group of natural products with significant therapeutic potential. Their diverse biological activities, particularly their cytotoxic and anti-inflammatory properties, are linked to their ability to modulate key cellular signaling pathways like NF-κB and PI3K/Akt/mTOR. Further research into the precise molecular targets and mechanisms of action of these compounds, coupled with synthetic efforts to create novel analogs with improved efficacy and safety profiles, will be crucial in translating their promise into tangible clinical applications. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological landscape of these potent fungal metabolites.

References

- 1. Aristolochene - Wikipedia [en.wikipedia.org]

- 2. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms [mdpi.com]

- 4. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Importance of the PI3K/AKT/MTOR Pathway in the Progression of Ovarian Cancer [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. mjas.analis.com.my [mjas.analis.com.my]

- 20. Protocol Griess Test [protocols.io]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Broth microdilution reference methodology | PDF [slideshare.net]

- 28. cris.bgu.ac.il [cris.bgu.ac.il]

- 29. idexx.dk [idexx.dk]

- 30. dickwhitereferrals.com [dickwhitereferrals.com]

- 31. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 32. sanfordguide.com [sanfordguide.com]

The Pivotal Role of Eremofortin A in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin A, a sesquiterpenoid secondary metabolite produced by various fungi, most notably Penicillium roqueforti, occupies a critical juncture in the biosynthesis of the potent mycotoxin, PR toxin. While often overshadowed by its toxic derivative, this compound's own biological activities and its position as a key metabolic intermediate make it a subject of significant interest for researchers in mycology, natural product chemistry, and drug development. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and biological significance. Detailed experimental protocols for its extraction, purification, and quantification are provided, alongside a thorough compilation of spectroscopic data for its characterization. Furthermore, this guide explores the regulation of the this compound biosynthetic gene cluster and presents visual workflows and pathways to facilitate a deeper understanding of its metabolic context.

Introduction

Fungal secondary metabolites represent a vast and diverse chemical space with profound implications for human health, agriculture, and biotechnology. Among these, the eremophilane-type sesquiterpenoids produced by Penicillium species have garnered considerable attention due to their complex structures and varied biological activities. This compound is a prominent member of this class, primarily recognized as the immediate precursor to the hepatotoxic and carcinogenic PR toxin.[1] The biosynthesis of these compounds is a multi-step enzymatic process, and the accumulation of this compound in certain fungal strains, particularly those used in cheesemaking, highlights the intricate regulation of this metabolic pathway.[2] Understanding the role of this compound is not only crucial for mitigating the risks associated with PR toxin contamination in food products but also for potentially harnessing its unique chemical scaffold for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for the scientific community engaged in the study of fungal secondary metabolism and the exploration of natural products for drug discovery.

Chemical Properties of this compound

This compound is a tetracyclic sesquiterpenoid with the molecular formula C₁₇H₂₂O₅ and a molecular weight of 306.35 g/mol . Its structure features a complex and highly oxygenated eremophilane skeleton.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₅ | |

| Molecular Weight | 306.35 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents. | [1] |

Table 2: Spectroscopic Data for this compound (¹H and ¹³C NMR)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 35.2 | 1.85 (m) |

| 2 | 25.1 | 2.10 (m) |

| 3 | 38.7 | 1.60 (m) |

| 4 | 134.5 | - |

| 5 | 139.8 | - |

| 6 | 199.5 | - |

| 7 | 50.1 | 2.50 (d, 12.0) |

| 8 | 25.9 | 1.95 (m) |

| 9 | 40.1 | 1.70 (m) |

| 10 | 83.2 | 4.90 (d, 5.0) |

| 11 | 28.1 | - |

| 12 | 68.2 | 5.20 (s) |

| 13 | 21.3 | 1.15 (s) |

| 14 | 21.8 | 1.05 (s) |

| 15 | 15.9 | 1.25 (d, 7.0) |

| OAc-C=O | 170.1 | - |

| OAc-CH₃ | 21.0 | 2.05 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here are representative values.

Mass Spectrometry:

The electron ionization mass spectrum (EI-MS) of this compound is characterized by a molecular ion peak [M]⁺ at m/z 306. The fragmentation pattern provides valuable information for its structural elucidation. Key fragments arise from the loss of an acetyl group (m/z 263), followed by the loss of a C₂H₂O moiety (m/z 221).

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, a common route for the production of isoprenoids in fungi. The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP) to form the eremophilane skeleton. A series of enzymatic oxidation and acylation steps then lead to the formation of this compound.

The final steps in the biosynthesis of PR toxin involve the conversion of this compound to Eremofortin C, which is then oxidized to PR toxin.[1] A key enzyme in this process is a short-chain alcohol dehydrogenase that catalyzes the conversion of the alcohol group in Eremofortin C to the aldehyde group in PR toxin.[3]

Below is a DOT script representation of the proposed biosynthetic pathway.

Experimental Protocols

Fungal Strains and Culture Conditions

Penicillium roqueforti strains known to produce this compound can be obtained from culture collections such as ATCC or NRRL.

Table 3: Production of this compound and Related Metabolites by P. roqueforti Strains

| Strain | This compound (mg/L) | Eremofortin C (mg/L) | PR Toxin (mg/L) | Reference |

| NRRL 849 | 15 | 5 | 50 | [4] |

| Thom C | 25 | 8 | 10 | [5] |

| IMI 29321 | 10 | 3 | 75 | [5] |

Note: Yields are highly dependent on culture conditions.

A typical protocol for the production of this compound is as follows:

-

Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose broth) with spores of P. roqueforti.

-

Incubate the culture at 25°C for 14-21 days in stationary or shaken flasks.

-

Monitor the production of this compound over time using HPLC.

Extraction and Purification

The following workflow outlines the general procedure for extracting and purifying this compound from fungal cultures.

Detailed Protocol for Column Chromatography:

-

Prepare the column: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in a non-polar solvent (e.g., hexane).

-

Load the sample: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pooling and concentration: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound.

Table 4: HPLC Methods for this compound Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (60:40) | 1.0 | 254 | [4] |

| Silica (250 x 4.6 mm, 5 µm) | Hexane:Isopropanol (90:10) | 1.2 | 254 | [3] |

General HPLC Protocol:

-

Sample preparation: The fungal extract is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

Injection: A known volume of the sample is injected onto the HPLC system.

-

Chromatography: The components of the sample are separated on the column.

-

Detection: this compound is detected by its UV absorbance at 254 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a certified reference standard.

Biological Activity of this compound

While this compound is primarily known as a precursor to PR toxin, it has been reported to exhibit some biological activities, although these are generally much weaker than those of PR toxin.

Table 5: Reported Biological Activities of this compound

| Activity | Organism/System | Effect | Reference |

| Cytotoxicity | Various cell lines | Weakly cytotoxic | |

| Antimicrobial | Bacillus subtilis | Moderate inhibition |

Further research is needed to fully elucidate the biological and pharmacological properties of this compound.

Regulation of the this compound Biosynthetic Gene Cluster

The production of this compound and other secondary metabolites in fungi is tightly regulated at the transcriptional level. The genes responsible for the biosynthesis of this compound are organized in a biosynthetic gene cluster (BGC). The expression of these genes is controlled by a combination of pathway-specific transcription factors and global regulators that respond to environmental cues such as nutrient availability, pH, and temperature.[6]

For example, the global regulator LaeA has been shown to positively regulate the expression of many secondary metabolite BGCs in fungi. The promoter regions of the genes within the this compound BGC contain binding sites for various transcription factors that modulate their expression.[7]

The following diagram illustrates the hierarchical regulation of the this compound biosynthetic gene cluster.

Conclusion

This compound stands as a crucial intermediate in the intricate web of fungal secondary metabolism, particularly in the context of PR toxin biosynthesis by Penicillium roqueforti. This technical guide has provided a detailed examination of its chemical properties, biosynthetic pathway, and the regulatory networks that govern its production. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to isolate, characterize, and quantify this important metabolite. While its own biological activities appear to be modest, its role as a direct precursor to a potent mycotoxin underscores the importance of understanding its metabolism for food safety and toxicology. Future research into the specific enzymatic transformations and regulatory mechanisms controlling the flux through this pathway will not only enhance our ability to control mycotoxin contamination but may also open avenues for the biotechnological production of novel compounds derived from the eremophilane scaffold.

References

- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. journals.asm.org [journals.asm.org]

- 5. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ekwan.github.io [ekwan.github.io]

- 7. In silico analysis of promoter region and regulatory elements of mitogenome co-expressed trn gene clusters encoding for bio-pesticide in entomopathogenic fungus, Metarhizium anisopliae: strain ME1 - PMC [pmc.ncbi.nlm.nih.gov]

Eremofortin A: A Comprehensive Technical Review of its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin A is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti, which is notably used in the production of blue cheeses. While structurally related to the more toxic PR toxin, this compound itself is considered a nontoxic secondary metabolite.[1] Its unique chemical structure and biosynthetic relationship to other mycotoxins make it a compound of interest for researchers in natural products chemistry, toxicology, and drug discovery. This technical guide provides an in-depth overview of the known chemical properties and solubility of this compound, presenting data in a structured format and outlining relevant experimental methodologies.

Chemical Properties

This compound is characterized by a complex tricyclic eremophilane skeleton. Its identity and purity are typically determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | PubChem CID 101316760[2] |

| Molecular Weight | 306.4 g/mol | PubChem CID 101316760[2] |

| Appearance | White solid | Adipogen[1] |

| Purity | ≥98% (as determined by HPLC and NMR) | Adipogen[1] |

| CAS Number | 62445-06-1 | Adipogen |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. This compound is generally soluble in several common organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Adipogen[1] |

| Methanol | Soluble | Adipogen[1] |

| Chloroform | Soluble | Adipogen[1] |

| Dichloromethane | Soluble | Adipogen[1] |

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The determination of precise solubility values would require specific experimental investigation.

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties and solubility of this compound are not widely published. However, standard laboratory methodologies can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of solid this compound.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.

Determination of Solubility (Qualitative and Quantitative)

Qualitative Solubility:

-

To a small, known amount of this compound (e.g., 1 mg) in a vial, a small volume (e.g., 100 µL) of the solvent to be tested is added.

-

The mixture is vortexed or agitated to facilitate dissolution.

-

Visual observation is used to determine if the compound has dissolved completely. If it dissolves, it is considered soluble.

Quantitative Solubility (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as HPLC with UV detection or mass spectrometry. This concentration represents the solubility of the compound in that solvent at that temperature.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

Storage Recommendations:

-

Long-term storage: -20°C.

-

Short-term storage: +4°C.

-

Solutions of this compound should be stored at -20°C in the dark.

-

The compound is stable for at least two years after receipt when stored at -20°C.

Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, would be necessary to fully characterize its degradation pathways.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a fungal secondary metabolite like this compound.

Caption: A flowchart outlining the key steps for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and solubility of this compound. While basic physicochemical data and qualitative solubility are known, further research is required to establish a more comprehensive quantitative solubility profile and to fully elucidate its stability and degradation pathways. The experimental protocols and workflows described herein provide a framework for researchers to conduct such investigations, which are essential for the potential development and application of this fungal secondary metabolite.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Eremofortin A from Penicillium roqueforti Mycelium

Abstract

Eremofortin A is a sesquiterpene secondary metabolite produced by various fungi, most notably Penicillium roqueforti, the fungus used in the production of blue cheese. As a precursor to the mycotoxin PR toxin, the efficient extraction and purification of this compound are crucial for research in toxicology, pharmacology, and drug development. These application notes provide a detailed protocol for the extraction of this compound from P. roqueforti mycelium, followed by a multi-step purification strategy involving silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and drug development professionals, with a focus on achieving high purity and yield. Quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is part of the eremophilane family of sesquiterpenoids and is a direct biosynthetic precursor to other notable secondary metabolites, including Eremofortin B, C, and the toxic PR toxin. The study of this compound and its derivatives is essential for understanding the biosynthetic pathways of these compounds and for evaluating their biological activities. This document outlines a robust and reproducible protocol for the isolation and purification of this compound from fungal mycelium.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the extraction and purification process. These values are based on typical laboratory-scale preparations from P. roqueforti cultures.

Table 1: Production and Extraction Yield of this compound

| Parameter | Value | Unit | Notes |

| Fungal Culture Volume | 1 | L | P. roqueforti grown in stationary culture |

| Mycelial Dry Weight | 5-10 | g | Varies with culture conditions and duration |

| Crude Chloroform Extract | 200-500 | mg | |

| This compound in Crude Extract | 15-30 | mg | Estimated by analytical HPLC |

Table 2: Purification Efficiency of this compound

| Purification Step | Starting Material (mg this compound) | Elution Solvents | This compound Recovered (mg) | Yield (%) | Purity (%) |

| Silica Gel Chromatography (Step 1) | 25 | Chloroform:Methanol (98:2, v/v) | 20 | ~80 | ~70 |

| Preparative HPLC (Step 2) | 20 | Isocratic Acetonitrile:Water | 15 | ~75 | >98 |

| Overall Yield | 25 | - | 15 | ~60 | >98 |

Experimental Protocols

Fungal Culture and Mycelium Harvesting

-

Inoculation and Incubation: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose broth) with spores of a high-yielding Penicillium roqueforti strain. Incubate in stationary culture at 25°C in the dark for 14-21 days to allow for sufficient mycelial growth and secondary metabolite production.

-

Harvesting: Separate the mycelial mats from the culture broth by filtration through cheesecloth or a similar filter.

-

Washing: Wash the harvested mycelium thoroughly with deionized water to remove any remaining medium components.

-

Drying (Optional but Recommended): For quantitative analysis of production, the mycelium can be dried in an oven at a temperature not exceeding 60°C to a constant weight. For extraction, fresh or frozen mycelium can be used.

Extraction of this compound from Mycelium

-

Homogenization: Homogenize the fresh or thawed mycelial mass in deionized water (e.g., for every 10 g of wet mycelium, use 50 mL of water) using a high-speed blender for 1-2 minutes to disrupt the fungal cells.

-

Solvent Extraction:

-

Transfer the homogenate to a flask and add chloroform at a ratio of 2:1 to the volume of water used for homogenization (e.g., 100 mL of chloroform for 50 mL of aqueous homogenate).

-

Agitate the mixture on a shaker at room temperature for at least 1 hour to ensure thorough extraction of the lipophilic secondary metabolites into the chloroform phase.

-

-

Phase Separation: Separate the chloroform phase from the aqueous phase and mycelial debris. This can be achieved by centrifugation followed by decantation or by using a separatory funnel.

-

Concentration: Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude extract containing this compound and other metabolites.

Purification of this compound

The purification of this compound from the crude extract is a two-step process involving initial clean-up by silica gel column chromatography followed by high-purity isolation using preparative HPLC.

-

Column Packing: Prepare a silica gel (60 Å, 70-230 mesh) column in a suitable glass column. The amount of silica should be approximately 50 times the weight of the crude extract. Pack the column using chloroform as the slurry solvent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of chloroform:methanol (98:2, v/v) .[1] This step is crucial for removing highly polar impurities that could interfere with subsequent HPLC purification.

-

Fraction Collection: Collect fractions and monitor the elution of this compound and related compounds by thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Pool the fractions containing this compound and evaporate the solvent to yield a partially purified extract.

-

System Preparation: Use a preparative HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A typical mobile phase for the separation of eremophilane sesquiterpenes is an isocratic mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs, but a starting point of 60:40 (acetonitrile:water, v/v) is recommended.

-

Sample Preparation: Dissolve the partially purified extract from the silica gel step in the mobile phase.

-

Injection and Separation: Inject the sample onto the preparative HPLC column and perform the separation under isocratic conditions. Monitor the eluent using a UV detector at a wavelength of 254 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis and Final Product Preparation: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Conclusion

This protocol provides a comprehensive guide for the extraction and purification of this compound from Penicillium roqueforti mycelium. By following this multi-step procedure, researchers can obtain high-purity this compound suitable for a variety of scientific applications. The combination of solvent extraction, silica gel chromatography, and preparative HPLC ensures the effective removal of impurities and the isolation of the target compound with a good overall yield. Careful monitoring of each step with appropriate analytical techniques is recommended to achieve the best results.

References

Application Note: Eremofortin A as a Standard for Mycotoxin Analysis

Introduction